REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](F)=[CH:4][C:3]=1[CH3:12].[F:13][C:14]1[C:15]([CH3:26])=[CH:16][C:17]([O:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[C:18]([CH:20]=1)[NH2:19].[NH2:27][C:28]1[S:29][CH:30]=[CH:31][N:32]=1.CC(C)[CH2:35][OH:36]>>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:4][C:3]=1[CH3:12].[F:13][C:14]1[C:15]([CH3:26])=[CH:16][C:17]([O:21][CH2:22][CH:23]([CH3:24])[CH3:25])=[C:18]([NH:19][C:35]([NH:27][C:28]2[S:29][CH:30]=[CH:31][N:32]=2)=[O:36])[CH:20]=1
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)C
|
Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC(=C(N)C1)OCC(C)C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC(=C(N)C1)OCC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])OCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 65% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 205 mg | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |